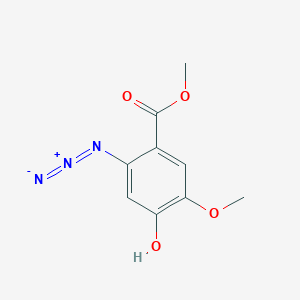
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common method involves the reaction of amines with phenyl isothiocyanate under mild conditions. This reaction typically uses dimethylbenzene as a solvent and is carried out under nitrogen protection . Another method involves the use of thiophosgene, which reacts with amines to form isothiocyanates. thiophosgene is highly toxic and requires careful handling .
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the use of safer and more cost-effective reagents. One such method includes the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO . This method is advantageous due to its lower toxicity and higher yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Isothiocyanato-2-phenyl naphthalene: Similar in structure but differs in the aromatic system.
2-Isothiocyanatophenyl naphthalene: Another similar compound with a different aromatic system.
Benzimidazothiazepines: Compounds that can be synthesized from isothiocyanates and have similar biological activities.
Uniqueness
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific structure, which combines an isothiocyanate group with a dihydroindole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
917898-76-1 |
|---|---|
Fórmula molecular |
C17H16N2S |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(2-isothiocyanatophenyl)-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C17H16N2S/c1-17(2)11-19(15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)18-12-20/h3-10H,11H2,1-2H3 |
Clave InChI |
KLISHCMBSWSQFC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3N=C=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


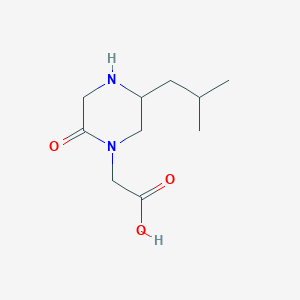
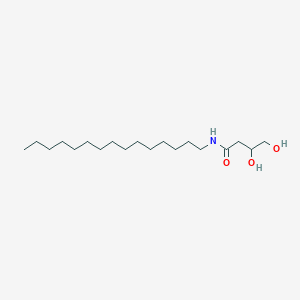
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
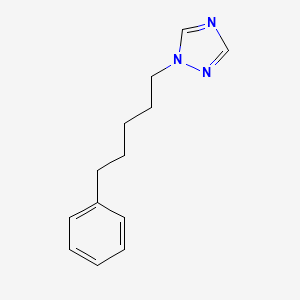
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
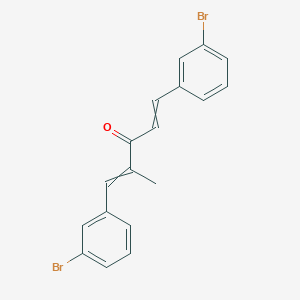
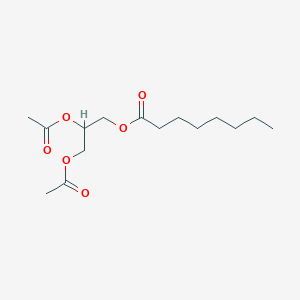
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)

![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
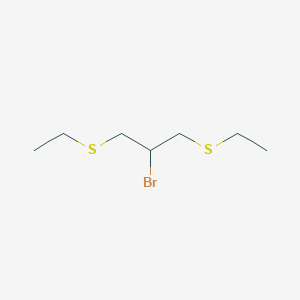
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
